molecular formula C58H94O27 B1206635 Cyclamin

Cyclamin

Cat. No.: B1206635
M. Wt: 1223.3 g/mol
InChI Key: JPEQATLMKATGAQ-JOONIPAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclamin is a triterpenoid pentasaccharidic saponin extracted from various species of the Cyclamen plant . As a saponin, it is a highly amphipathic molecule, featuring a hydrophobic, sterol-like aglycone backbone and a hydrophilic segment of five sugar moieties . This structure is responsible for its surfactant properties, which are key to its researched mechanisms of action . Studies indicate that the surfactant action of this compound reduces surface tension on mucosal membranes, facilitating the humidification and fluidification of mucous, which aids in its clearance . Additionally, it is noted to stimulate sensory receptors in the nasal mucosa, triggering a reflex that can increase glandular secretions and ciliar movement . Beyond its topical effects, this compound has been investigated for its cytotoxic activities. In vitro studies have shown that this compound exhibits toxicity against a range of human cancer cell lines, including breast adenocarcinoma (SK-BR-3), colon adenocarcinoma (HT-29), and hepatocellular carcinoma (HepG2/C3A), with reported IC50 values ranging from 0.33 μM to 0.84 μM . Proposed mechanisms for this anti-proliferative effect include the activation of caspase proteins (caspase-3, -8, and -9), an increased Bax/B-cell lymphoma 2 expression ratio, and enhanced cell membrane permeability . Its potential to selectively inhibit proliferation via molecular mechanisms that target cholesterol and increase membrane permeabilization is also an area of research interest . Researchers value this compound for its broad spectrum of bioactivities, making it a compound of interest for applications in cell biology, toxicology, and the study of natural product mechanisms. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C58H94O27

Molecular Weight

1223.3 g/mol

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

InChI

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-45(84-49-43(74)40(71)36(67)26(18-60)79-49)38(69)28(21-76-50)81-51-46(85-47-41(72)34(65)24(63)20-75-47)44(37(68)27(19-61)80-51)83-48-42(73)39(70)35(66)25(17-59)78-48/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49+,50+,51+,53+,54+,55-,56+,57-,58+/m1/s1

InChI Key

JPEQATLMKATGAQ-JOONIPAFSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C

Isomeric SMILES

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C

Synonyms

cyclamin

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cyclamin is classified as a triterpenoid pentasaccharidic saponin. Its structure includes multiple sugar moieties attached to a triterpenoid aglycone, which contributes to its biological activity. The compound has been shown to activate various apoptotic pathways by influencing proteins such as caspases and cyclin-dependent kinases. Additionally, it may enhance the permeability of certain cancer cells, potentially improving the efficacy of chemotherapeutic agents .

Anticancer Applications

This compound exhibits notable cytotoxic effects against various cancer cell lines:

  • Breast Adenocarcinoma (SK-BR-3) : IC50 = 0.84 μM
  • Colon Adenocarcinoma (HT-29) : IC50 = 0.33 μM
  • Liver Cancer (HepG2/C3A) : IC50 = 0.51 μM
  • Lung Carcinoma (NCI-H1299) : IC50 = 0.64 μM

These values indicate that this compound is significantly more toxic to certain cancer cells compared to conventional chemotherapeutics like mitomycin C .

Case Study: Breast and Colon Cancer

In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells (MCF7) and colon cancer cells (HT29). The extract from Cyclamen persicum showed potent activity against these cell lines, suggesting its potential as a complementary therapeutic agent alongside traditional chemotherapy .

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity using methods such as DPPH free radical scavenging. The compound's EC50 value for antioxidant activity was found to be 0.96 mM, indicating lower potency compared to reference antioxidants like catechin and ascorbic acid .

Table 1: Antioxidant Activity Comparison

CompoundEC50 (mM)
This compound0.96
Catechin0.009
Ascorbic Acid0.014

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated, revealing limited activity against both gram-positive and gram-negative bacteria. Zones of inhibition were measured at less than 8 mm against strains such as E. coli and Streptococcus aureus; thus, while this compound shows some antibacterial properties, they are not particularly strong compared to other antibacterial agents .

Traditional Medicine Applications

Historically, this compound has been used in traditional medicine for various ailments including menstrual disorders and digestive issues. However, caution is warranted due to its toxic effects when ingested improperly—particularly from the roots and bulbs of the plant .

Pharmaceutical Formulations

This compound is utilized in pharmaceutical formulations primarily as an ingredient in nasal sprays aimed at reducing mucosal tension and enhancing mucus secretion . Its potential role in enhancing the effectiveness of chemotherapeutic drugs is also under investigation, with ongoing research focused on mitigating its toxicity to normal human cells while maximizing its anticancer effects .

Q & A

Basic: What analytical methodologies are recommended for confirming the structural identity of cyclamin in plant extracts?

Answer: this compound, a triterpenoid saponin found in Primulaceae species, can be identified using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) and high-resolution mass spectrometry (HR-MS). For plant extracts, preliminary separation via liquid chromatography (LC) or thin-layer chromatography (TLC) is essential to isolate this compound from co-occurring saponins like primulin. Comparative analysis with reference spectra from databases (e.g., Reaxys) and literature is critical, as this compound shares structural similarities with saponins like primulin and may require differentiation based on glycosylation patterns .

Basic: How can researchers optimize extraction protocols for this compound to maximize yield while preserving structural integrity?

Answer: this compound’s stability during extraction depends on solvent polarity and temperature. A validated protocol involves using 70% ethanol-water (v/v) at 50°C for 3 hours, followed by rotary evaporation at ≤40°C to avoid degradation. Sonication-assisted extraction (20 kHz, 10 min) enhances yield by disrupting plant cell walls. Post-extraction, solid-phase extraction (SPE) with C18 cartridges removes non-polar contaminants. Quantification via HPLC-UV (λ = 210 nm) using a reverse-phase C18 column ensures reproducibility .

Advanced: How do contradictory reports on this compound’s bioactivity (e.g., cytotoxic vs. anti-inflammatory effects) inform experimental design in pharmacological studies?

Answer: Discrepancies in bioactivity may arise from differences in this compound purity, assay models (e.g., cell lines vs. in vivo), or concentration-dependent effects. To address this:

  • Dose-response curves should span 0.1–100 μM to capture biphasic effects.
  • Standardized sourcing : Use this compound ≥95% purity (validated by HPLC) to minimize confounding compounds.
  • Mechanistic studies : Pair phenotypic assays (e.g., MTT for cytotoxicity) with target-based approaches (e.g., NF-κB inhibition assays for anti-inflammatory activity).
  • Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for anti-inflammatory effects) to contextualize results .

Advanced: What experimental strategies can resolve uncertainties about this compound’s biosynthetic pathway in Primula species?

Answer: this compound biosynthesis is hypothesized to involve the mevalonate pathway, but key enzymes remain uncharacterized. Researchers should:

  • Use isotopic labeling : Feed ¹³C-glucose to Primula tissues and track incorporation via LC-HRMS to map precursor-product relationships.
  • Transcriptome profiling : Compare gene expression in high- vs. low-cyclamin-producing tissues to identify candidate genes (e.g., cytochrome P450s, glycosyltransferases).
  • Heterologous expression : Clone candidate genes into Nicotiana benthamiana to validate enzyme function.
  • Knockout studies : Apply CRISPR-Cas9 to disrupt putative biosynthetic genes and observe this compound depletion .

Basic: What are the best practices for quantifying this compound in complex matrices like soil or biological fluids?

Answer: For environmental or pharmacokinetic studies:

  • Sample preparation : Lyophilize soil/plasma samples and extract with methanol-acetonitrile (1:1) to solubilize this compound.
  • Chromatography : Use UPLC-MS/MS with a HILIC column for polar metabolites. Electrospray ionization (ESI) in negative mode enhances sensitivity.
  • Validation : Include recovery tests (spiked samples) and matrix-matched calibration curves to account for ion suppression.
  • Limit of detection (LOD) : Aim for ≤10 ng/mL via signal-to-noise (S/N) ≥3 .

Advanced: How can researchers reconcile this compound’s reported ecological roles (e.g., allelopathy) with its pharmacological effects?

Answer: this compound’s dual function as a plant defense compound and a bioactive agent in mammals suggests evolutionary conservation of saponin-membrane interactions. Methodological approaches include:

  • Comparative lipidomics : Analyze this compound’s interaction with plant vs. mammalian lipid bilayers using surface plasmon resonance (SPR).
  • Ecological field studies : Correlate this compound concentration in Primula roots with herbivore deterrence (e.g., insect feeding assays).
  • Computational modeling : Use molecular dynamics simulations to predict this compound’s affinity for cholesterol (key in mammalian membranes) vs. phytosterols .

Advanced: What statistical frameworks are suitable for analyzing synergistic effects of this compound in multi-component herbal extracts?

Answer: To evaluate synergism (e.g., this compound with flavonoids):

  • Loewe additivity model : Test combinations in a checkerboard assay and calculate combination indices (CI <1 indicates synergy).
  • Response surface methodology (RSM) : Optimize ratios using a central composite design.
  • Network pharmacology : Integrate transcriptomic data to identify shared targets (e.g., MAPK pathway) and validate via siRNA knockdown .

Basic: What are the critical parameters for ensuring reproducibility in this compound’s in vitro cytotoxicity assays?

Answer: Key factors include:

  • Cell line authentication : Use STR profiling to confirm identity.
  • Serum consistency : Maintain uniform FBS concentration (e.g., 10%) to avoid growth factor variability.
  • Exposure time : Limit treatment to 24–48 hours to prevent apoptosis-induced artifacts.
  • Data reporting : Adhere to MIAME guidelines, detailing cell density, passage number, and assay plate type (e.g., 96-well flat vs. round bottom) .

Advanced: How can metabolomic approaches elucidate this compound’s role in plant-microbe interactions?

Answer: Untargeted metabolomics using HR-MS coupled with molecular networking (GNPS platform) can identify this compound-derived metabolites in rhizosphere microbes. Stable isotope probing (SIP) with ¹³C-cyclamin tracks microbial uptake. Pair with metatranscriptomics to link metabolite turnover to microbial gene expression .

Advanced: What strategies mitigate off-target effects when studying this compound’s mechanism of action in cancer models?

Answer:

  • Proteome-wide profiling : Use affinity-based pull-down assays with this compound-conjugated beads to identify binding partners.
  • CRISPR-Cas9 screens : Perform genome-wide knockout to pinpoint genes modulating this compound sensitivity.
  • In silico docking : Predict off-target interactions via SwissDock against human protein databases .

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